N-[4-(benzyloxy)phenyl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carboxamide
CAS No.: 2097865-74-0
Cat. No.: VC7629318
Molecular Formula: C26H28N4O2
Molecular Weight: 428.536
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097865-74-0 |
|---|---|
| Molecular Formula | C26H28N4O2 |
| Molecular Weight | 428.536 |
| IUPAC Name | 1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)-N-(4-phenylmethoxyphenyl)piperidine-3-carboxamide |
| Standard InChI | InChI=1S/C26H28N4O2/c31-26(27-22-11-13-23(14-12-22)32-18-19-6-2-1-3-7-19)21-9-5-15-30(17-21)25-16-20-8-4-10-24(20)28-29-25/h1-3,6-7,11-14,16,21H,4-5,8-10,15,17-18H2,(H,27,31) |
| Standard InChI Key | SKWRXRVVSXOPIX-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)C2=NN=C3CCCC3=C2)C(=O)NC4=CC=C(C=C4)OCC5=CC=CC=C5 |
Introduction
N-[4-(benzyloxy)phenyl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carboxamide is a complex organic compound with a molecular formula of C26H28N4O2 and a molecular weight of 428.5 g/mol. This compound is characterized by its unique structure, which combines a benzyloxyphenyl group with a cyclopenta[c]pyridazinyl piperidine moiety. The compound's properties and potential applications are of interest in various fields of chemistry and pharmacology.
Synthesis and Preparation
The synthesis of N-[4-(benzyloxy)phenyl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carboxamide typically involves multi-step reactions that require careful control of conditions to ensure high purity and yield. While specific synthesis protocols are not widely documented, general methods for similar compounds involve the use of coupling reactions and protection-deprotection strategies to assemble the complex molecular framework.
Potential Applications and Research Findings
Research on N-[4-(benzyloxy)phenyl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carboxamide is limited, but compounds with similar structures have been explored for their pharmacological properties, including potential activity as receptor antagonists or modulators. The cyclopenta[c]pyridazine core is of interest due to its presence in various biologically active molecules.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume